molecular formula C9H14N2O2 B14885304 6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione

6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione

Cat. No.: B14885304
M. Wt: 182.22 g/mol
InChI Key: RMUNJJTVANVJDK-UHFFFAOYSA-N
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Description

6,8-Dimethyl-6,8-diazaspiro[35]nonane-2,7-dione is a spiro compound characterized by its unique structure, which includes a spiro linkage between two nitrogen atoms and a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a diketone. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The reaction conditions in industrial settings are optimized for yield and purity, often involving advanced techniques like high-pressure reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the nonane ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diamine.

Scientific Research Applications

6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spiro compound with different functional groups.

    2,7-Diazaspiro[3.5]nonane: Lacks the dimethyl and dione functionalities.

Uniqueness

6,8-Dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its spiro linkage and functional groups make it a versatile compound for various applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

6,8-dimethyl-6,8-diazaspiro[3.5]nonane-2,7-dione

InChI

InChI=1S/C9H14N2O2/c1-10-5-9(3-7(12)4-9)6-11(2)8(10)13/h3-6H2,1-2H3

InChI Key

RMUNJJTVANVJDK-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(CC(=O)C2)CN(C1=O)C

Origin of Product

United States

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